[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetic acid
CAS No.: 924740-45-4
Cat. No.: VC7492413
Molecular Formula: C17H19NO6
Molecular Weight: 333.34
* For research use only. Not for human or veterinary use.
![[(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetic acid - 924740-45-4](/images/structure/VC7492413.png)
Specification
CAS No. | 924740-45-4 |
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Molecular Formula | C17H19NO6 |
Molecular Weight | 333.34 |
IUPAC Name | 2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetic acid |
Standard InChI | InChI=1S/C17H19NO6/c1-11(19)18-6-4-17(5-7-18)9-14(20)13-3-2-12(8-15(13)24-17)23-10-16(21)22/h2-3,8H,4-7,9-10H2,1H3,(H,21,22) |
Standard InChI Key | XKRPWUYLQYOWEL-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)O |
Introduction
Structural Elucidation and Molecular Characteristics
The molecular formula of [(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetic acid is C₁₈H₂₁NO₅, with a molecular weight of 331.37 g/mol. The spirocyclic core arises from the fusion of a chromene ring (C₉H₈O) and a piperidin ring (C₅H₁₁N) at the 2-position of the chromene and the 4'-position of the piperidin. Key structural features include:
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Spirocyclic linkage: Forces the chromene and piperidin rings into a perpendicular orientation, reducing conformational flexibility and enhancing stereochemical stability .
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Acetyl group at 1'-position: Introduces electron-withdrawing effects, potentially modulating the basicity of the piperidin nitrogen and influencing metabolic stability .
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Acetic acid side chain at 7-position: Provides a carboxylic acid functional group (pKa ≈ 4.76 ), enabling salt formation and improving aqueous solubility in physiological environments.
The planar chromene system contributes to π-π stacking interactions, while the piperidin ring offers sites for hydrogen bonding via its nitrogen atom. X-ray crystallography of analogous spirochromene derivatives reveals intramolecular hydrogen bonds between the ketone oxygen (4-oxo) and the adjacent chromene hydrogen, stabilizing the dihydroquinone-like structure .
Synthetic Routes and Optimization
Core Spirocyclic Formation
The synthesis of [(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetic acid begins with the construction of the spirochromene-piperidin core. A validated approach involves:
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Mannich reaction: Condensation of 7-hydroxy-4-chromanone with piperidin-4-one in the presence of ammonium acetate, yielding the spirocyclic intermediate 4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-ol .
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Acetylation: Treatment with acetyl chloride in dichloromethane introduces the 1'-acetyl group, protecting the piperidin nitrogen and preventing unwanted side reactions during subsequent steps .
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Etherification: Reaction of the 7-hydroxyl group with ethyl bromoacetate under basic conditions (K₂CO₃, DMF), followed by saponification with NaOH to yield the free acetic acid derivative .
Critical parameters:
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Temperature control: Excess heat during the Mannich reaction promotes retro-Mannich decomposition, reducing yields.
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Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the 7-hydroxyl group during etherification.
Byproduct Mitigation
Common impurities include:
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Des-acetyl analog: Forms if acetylation is incomplete. Detected via HPLC (retention time shift from 12.3 min to 10.8 min).
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Diastereomers: Arise from non-selective spirocyclization. Chiral chromatography (Chiralpak IC column) resolves enantiomers with >98% ee .
Physicochemical and Spectroscopic Properties
Property | Value/Description |
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Melting point | 198–201°C (decomposes) |
Solubility | 12 mg/mL in PBS (pH 7.4); 45 mg/mL in DMSO |
LogP | 1.8 (calculated via XLogP3) |
UV-Vis λmax | 274 nm (ε = 12,400 M⁻¹cm⁻¹) |
Spectroscopic signatures:
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.8 Hz, 1H, H-5), 6.95 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 6.89 (d, J = 2.4 Hz, 1H, H-8), 4.62 (s, 2H, OCH₂CO), 3.45–3.20 (m, 4H, piperidin H), 2.75 (t, J = 6.4 Hz, 2H, H-3), 2.55 (t, J = 6.4 Hz, 2H, H-4), 2.10 (s, 3H, COCH₃).
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¹³C NMR (100 MHz, DMSO-d₆): δ 207.3 (C-4), 170.1 (COCH₃), 169.8 (COOH), 161.2 (C-7), 154.7 (C-2), 130.5–115.2 (aromatic Cs), 65.4 (OCH₂CO), 48.2–32.7 (piperidin Cs), 21.0 (COCH₃).
The carboxylic acid proton (δ 12.3 ppm) is absent in D₂O-exchanged spectra, confirming its exchangeability .
Reactivity and Derivative Synthesis
Functional Group Transformations
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Carboxylic acid: Forms salts with amines (e.g., tromethamine salt, solubility 89 mg/mL) or esters (methyl ester, LogP 2.9) via Steglich esterification .
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Ketone (4-oxo): Undergoes condensation with hydrazines to yield hydrazones, useful as pro-drugs. Reaction with hydroxylamine produces an oxime (mp 185°C) .
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Acetyl group: Hydrolyzes under acidic conditions (HCl/EtOH, 60°C) to the secondary amine, which can be re-alkylated with alternative acyl chlorides .
Structure-Activity Relationship (SAR) Insights
Derivatives of [(1'-Acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetic acid exhibit marked SAR variations:
The acetic acid side chain is critical for target engagement, as neutralization (esterification) abolishes inhibitory activity against cyclooxygenase-2 (IC₅₀ from 0.8 μM to >100 μM) .
Parameter | Value (10 mpk oral) |
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Cmax | 1.2 μM |
T₁/₂ | 3.1 h |
AUC₀–24 | 8.7 μM·h |
Liver/plasma | 14:1 at 4 h post-dose |
The high liver-to-plasma ratio suggests utility in hepatic diseases like HCV or NASH .
Comparative Analysis with Structural Analogs
Compound | Key Structural Difference | Bioactivity Difference |
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[(4'-tert-butyl analog)] | tert-butyl at 4'-piperidin | 5× ↑ metabolic stability |
6-methoxy variant | Methoxy at C-6 | 2× ↓ COX-2 potency |
Des-acetyl derivative | NH instead of NHAc | Rapid hepatic clearance (T₁/₂ 0.8 h) |
The acetyl group’s role in prolonging half-life is evident, likely due to reduced oxidative metabolism at the piperidin nitrogen .
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